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Introduction
This document provides detailed application notes and protocols for the use of fluorescently

labeled Acetyl-Hirudin (54-65) sulfated. This synthetic peptide fragment, derived from the C-

terminus of hirudin, is a highly specific and potent inhibitor of thrombin, binding to its anion-

binding exosite I.[1] The addition of a fluorescent label allows for the sensitive and quantitative

analysis of thrombin activity and its interactions with various molecules in a range of

experimental settings. The sulfation of Tyrosine 63 is crucial for its high inhibitory potency.[1]

These application notes are intended to guide researchers in utilizing this valuable tool for

studying the coagulation cascade, developing novel antithrombotic agents, and investigating

the broader roles of thrombin in physiology and disease.

Principle of Action
Acetyl-Hirudin (54-65) sulfated specifically interacts with the non-catalytic anion-binding

exosite I of thrombin.[2] This binding event allosterically inhibits thrombin's interaction with its

substrates, such as fibrinogen. When labeled with a fluorophore, this peptide becomes a

versatile probe. Changes in the fluorescence properties of the label upon binding to thrombin

can be monitored to quantify the interaction. This principle is the basis for various applications,

including fluorescence polarization assays, fluorescence spectroscopy, and flow cytometry.
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Applications
The unique properties of fluorescently labeled Acetyl-Hirudin (54-65) sulfated make it suitable

for a variety of research applications:

Thrombin Quantification and Activity Assays: Direct measurement of thrombin concentration

and enzymatic activity in purified systems and biological fluids.

Inhibitor Screening and Characterization: High-throughput screening for novel thrombin

inhibitors and detailed characterization of their binding kinetics and mechanism of action.

Investigating Thrombin-Cofactor Interactions: Studying the assembly and regulation of the

prothrombinase complex and other multi-component enzymatic systems involving thrombin.

Platelet Activation Studies: Analyzing the role of thrombin in platelet activation and

aggregation by flow cytometry.

Probing Thrombin Structure and Allostery: Investigating conformational changes in thrombin

upon binding of ligands to its exosites.[3]

Quantitative Data Summary
The following table summarizes the reported binding affinities of a commonly used fluorescent

derivative, 5-fluorescein-labeled Tyr63-sulfated hirudin-(54–65) ([5F]Hir-(54–65)(SO3−)), for

thrombin and its zymogen, prothrombin.
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Analyte
Fluorescent
Probe

Technique
Dissociatio
n Constant
(KD)

Conditions Reference

Thrombin
[5F]Hir-(54–

65)(SO3−)

Fluorescence

Titration
48 ± 4 nM

110 mM

NaCl, pH 7.4,

25°C

[4]

Thrombin
[5F]Hir-(54–

65)(SO3−)

Fluorescence

Titration
270 ± 20 nM

No NaCl

(Choline

Chloride), pH

7.4, 25°C

[4]

FPR-

Thrombin

[5F]Hir-(54–

65)(SO3−)

Fluorescence

Titration
0.15 µM pH 7.4, 25°C [5]

Prothrombin
[5F]Hir-(54–

65)(SO3−)

Fluorescence

Titration
~7 µM pH 7.4, 25°C [4]

Thrombin
Hir-(54-65)

(SO3−)

Surface

Plasmon

Resonance

26-38 nM Not specified [6]

Experimental Protocols
General Peptide Handling and Storage

Reconstitution: Fluorescently labeled peptides should be reconstituted in a suitable buffer,

such as sterile phosphate-buffered saline (PBS) or Tris buffer, to a stock concentration of 1-

10 mM. For peptides with solubility issues, the use of a small amount of DMSO or DMF prior

to the addition of aqueous buffer may be necessary.

Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the

peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect

fluorescently labeled peptides from light.

Protocol for Fluorescence Spectroscopy: Direct Titration
of Thrombin
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This protocol describes a direct titration experiment to determine the binding affinity (KD) of

fluorescently labeled Acetyl-Hirudin (54-65) sulfated for thrombin.

Materials:

Fluorescently labeled Acetyl-Hirudin (54-65) sulfated

Human α-thrombin

Binding Buffer: 50 mM HEPES, 110 mM NaCl, 5 mM CaCl2, 1 mg/mL PEG 8000, pH 7.4[5]

Fluorometer and cuvettes

Procedure:

Prepare a solution of the fluorescent hirudin peptide in the binding buffer at a concentration

of approximately 20-50 nM.

Place the fluorescent peptide solution in a cuvette and measure the initial fluorescence

intensity (F0).

Prepare a stock solution of thrombin in the binding buffer.

Add increasing concentrations of thrombin to the cuvette containing the fluorescent peptide.

After each addition, gently mix and allow the solution to equilibrate for 2-5 minutes.

Measure the fluorescence intensity (F) after each addition.

Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of

the binding sites.

Correct the fluorescence data for dilution.

Plot the change in fluorescence (ΔF = F - F0) or the fractional saturation against the total

thrombin concentration.
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Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the

dissociation constant (KD).

Workflow for Thrombin Binding Affinity Measurement

Prepare Fluorescent Hirudin
Peptide Solution (20-50 nM)

Measure Initial Fluorescence (F0)

Add Increasing Concentrations
of Thrombin

Prepare Thrombin Stock Solution

Equilibrate (2-5 min)

Measure Fluorescence (F)

Continue until Saturation

Not Saturated

Plot ΔF vs. [Thrombin]
and Fit to Determine KD

Saturated
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Caption: Workflow for determining the binding affinity of fluorescent hirudin to thrombin.

Protocol for Fluorescence Polarization (FP) Competition
Assay
This protocol outlines a competition binding assay to screen for and characterize unlabeled

inhibitors of the thrombin-hirudin interaction.

Materials:

Fluorescently labeled Acetyl-Hirudin (54-65) sulfated (Tracer)

Human α-thrombin (Receptor)

Unlabeled test compounds (Competitors)

FP Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl2, 0.1% PEG 8000, pH 7.4[7]

Microplate reader with FP capabilities

Black, low-binding microplates (e.g., 384-well)

Procedure:

Determine Optimal Tracer and Receptor Concentrations:

Perform a saturation binding experiment by titrating the receptor (thrombin) against a fixed

concentration of the tracer (fluorescent hirudin) to determine the KD and the concentration

of receptor that gives a suitable assay window (a significant change in millipolarization,

mP).

Competition Assay:

Prepare a solution of the tracer and receptor in FP assay buffer at concentrations

determined in the previous step.

Dispense this solution into the wells of the microplate.
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Add serial dilutions of the unlabeled test compounds to the wells. Include controls for no

competitor (maximum polarization) and no receptor (minimum polarization).

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach

equilibrium.

Measure the fluorescence polarization (mP) of each well.

Data Analysis:

Plot the mP values against the logarithm of the competitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each

competitor.

The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation.
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Workflow for FP Competition Assay

Determine Optimal Tracer
and Receptor Concentrations

Prepare Tracer-Receptor Mix

Dispense Mix into Microplate

Add Serial Dilutions of
Test Compounds

Incubate to Reach Equilibrium

Measure Fluorescence Polarization (mP)

Plot mP vs. [Competitor]
and Fit to Determine IC50

Click to download full resolution via product page

Caption: Workflow for a fluorescence polarization competition assay.
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Protocol for Flow Cytometry: Detection of Thrombin on
Platelets
This protocol describes the use of fluorescently labeled Acetyl-Hirudin (54-65) sulfated to

detect thrombin bound to the surface of activated platelets. This is a conceptual protocol as

specific examples using this exact probe are not prevalent in the literature.

Materials:

Fluorescently labeled Acetyl-Hirudin (54-65) sulfated

Platelet-rich plasma (PRP) or washed platelets

Thrombin

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Flow cytometer

Procedure:

Platelet Preparation: Prepare PRP from fresh whole blood or isolate washed platelets using

standard laboratory procedures.

Platelet Activation:

Incubate the platelets with a low concentration of thrombin (e.g., 0.1-1 U/mL) for a short

period (e.g., 5-10 minutes) at 37°C to induce activation and thrombin binding.

Include an unstimulated platelet control.

Staining:

Add the fluorescently labeled hirudin peptide to the activated and unstimulated platelet

suspensions at a final concentration of 100-500 nM.

Incubate for 15-30 minutes at room temperature, protected from light.
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Washing:

Wash the platelets by adding an excess of flow cytometry staining buffer and centrifuging

at a low speed (e.g., 800 x g) for 5 minutes.

Carefully aspirate the supernatant and resuspend the platelets in fresh staining buffer.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on the platelet population based on their forward and side scatter characteristics.

Analyze the fluorescence intensity of the gated platelet population to quantify the amount

of bound fluorescent hirudin, which corresponds to the amount of thrombin on the platelet

surface.
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Workflow for Platelet-Bound Thrombin Detection
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Analyze by Flow Cytometry
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Caption: Workflow for detecting thrombin on platelets via flow cytometry.

Signaling Pathway Visualization
The following diagram illustrates the central role of thrombin in platelet activation, a pathway

that can be investigated using fluorescently labeled Acetyl-Hirudin (54-65) sulfated. Thrombin

activates platelets through Protease-Activated Receptors (PARs), leading to a signaling

cascade that results in platelet aggregation and degranulation.
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Thrombin-Mediated Platelet Activation Signaling Pathway
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Caption: Thrombin signaling pathway in platelets.
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Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental

conditions and applications. It is recommended to consult the relevant scientific literature for

more detailed information. For research use only. Not for use in diagnostic or therapeutic

procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578928?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

